![molecular formula C25H22ClFN2 B5203878 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound is also known as CP-154,526 and is a selective antagonist for the corticotropin-releasing factor receptor type 1 (CRF1). The CRF1 receptor plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
Mécanisme D'action
The mechanism of action of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine involves its selective antagonism of the CRF1 receptor. The CRF1 receptor is primarily expressed in the brain regions that are involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound reduces the activity of the HPA axis and decreases the release of stress hormones like cortisol. This leads to a reduction in anxiety-like behaviors and other stress-related symptoms.
Biochemical and Physiological Effects:
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of stress hormones like cortisol and corticosterone in animal models. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the regulation of mood and cognitive function. Additionally, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine in lab experiments is its selectivity for the CRF1 receptor. This allows for a more specific investigation of the role of this receptor in stress-related disorders. However, one of the limitations of using this compound is its potential for off-target effects. This can lead to unintended effects on other receptors and systems, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine in scientific research. One direction is the investigation of its potential use in the treatment of stress-related disorders in humans. Another direction is the exploration of its effects on other neurotransmitter systems and receptors, which can provide a more comprehensive understanding of its mechanism of action. Additionally, the development of more selective and potent CRF1 receptor antagonists can improve the specificity and efficacy of this compound in lab experiments and clinical trials.
Méthodes De Synthèse
The synthesis of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine involves a series of chemical reactions. The first step is the synthesis of 10-chloro-9-anthraldehyde from anthracene. The aldehyde is then reduced to the corresponding alcohol, which is further reacted with 4-fluorobenzylamine to form the intermediate. The final step involves the cyclization of the intermediate with piperazine to form the target compound.
Applications De Recherche Scientifique
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine has been used in various scientific research studies to investigate the role of CRF1 receptor in stress-related disorders. It has been found to be effective in reducing anxiety-like behaviors in animal models of stress and anxiety disorders. This compound has also been studied for its potential use in the treatment of depression, addiction, and other psychiatric disorders.
Propriétés
IUPAC Name |
1-[(10-chloroanthracen-9-yl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2/c26-25-22-7-3-1-5-20(22)24(21-6-2-4-8-23(21)25)17-28-13-15-29(16-14-28)19-11-9-18(27)10-12-19/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQUADHQZYLHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(10-Chloroanthracen-9-yl)methyl]-4-(4-fluorophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

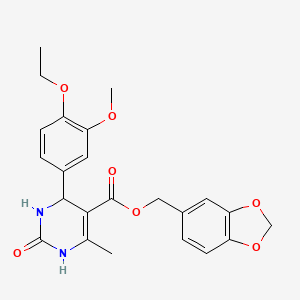
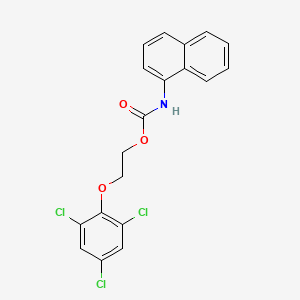
![3-(2-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203803.png)
![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)
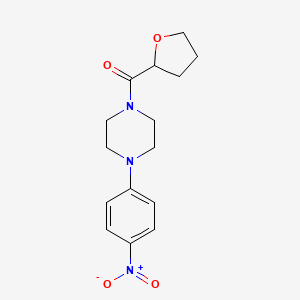
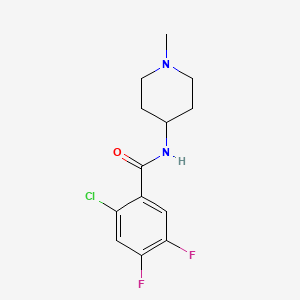
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)
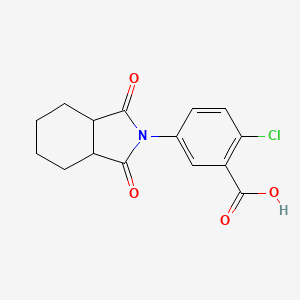
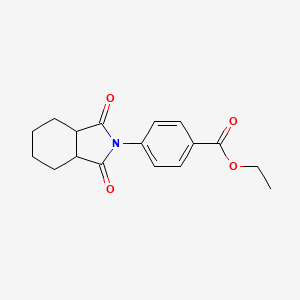
![methyl 3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5203861.png)

![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)